4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
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Overview
Description
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two fluorophenyl groups and a sulfanyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-fluorobenzenethiol with appropriate diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl sulfone
- 4,4’-Difluorodiphenyl sulfone
- Bis(4-fluorophenyl)sulfone
Uniqueness
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is unique due to the presence of both fluorophenyl and sulfanyl groups attached to the thiadiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODBEBGWALPBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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